molecular formula C31H27O6P B6292653 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 2565792-70-1

12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B6292653
CAS No.: 2565792-70-1
M. Wt: 526.5 g/mol
InChI Key: XWJFIBMAPBMOBN-UHFFFAOYSA-N
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Description

12-Hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a phosphocine oxide derivative characterized by a fused indeno-dioxaphosphocine core. The compound features two 4-methoxyphenyl substituents at positions 1 and 10, contributing to its electronic and steric profile. The hydroxy group at position 12 and the phosphine oxide moiety define its reactivity, making it a candidate for applications in asymmetric catalysis and materials science. Its stereochemical complexity arises from the rigid bicyclic framework, which can influence chiral recognition in catalytic systems .

Properties

IUPAC Name

12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27O6P/c1-34-23-9-3-19(4-10-23)25-13-7-21-15-17-31-18-16-22-8-14-26(20-5-11-24(35-2)12-6-20)30(28(22)31)37-38(32,33)36-29(25)27(21)31/h3-14H,15-18H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJFIBMAPBMOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=C(C=C7)OC)OP(=O)(O3)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with phosphine oxides under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxaphosphocine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can yield different hydroxy derivatives.

    Substitution: Aromatic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxides, while reduction can produce hydroxy derivatives with varying degrees of saturation.

Scientific Research Applications

12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to desired biological outcomes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, trifluoromethyl groups () reduce electron density, favoring electrophilic reactivity.
  • Steric Effects : Naphthyl () and biphenyl () substituents introduce greater steric hindrance, which may impede substrate binding in catalytic applications.
  • Chiral Induction: The SPINOL derivative (12-hydroxy-1,10-di(phenanthren-9-yl)-[...]oxide ) shares structural motifs with the target compound but employs phenanthrenyl groups for superior enantioselectivity in asymmetric catalysis.

Physicochemical Properties

Property Target Compound (Methoxy) Diphenyl Analog Trifluoromethyl Analog
Molecular Weight ~600 (estimated) 566.58 766.51
Solubility Moderate in polar solvents Low in polar solvents High in fluorinated solvents
Thermal Stability Moderate High Very High
Hazard Profile Warning (H315) Similar Likely higher due to fluorine

Biological Activity

The compound 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide , often referred to as HMPH, is a synthetic derivative known for its complex structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action and therapeutic potential based on recent research findings.

Chemical Structure

The chemical structure of HMPH is characterized by a unique arrangement of functional groups that contribute to its biological properties. The compound features:

  • Two methoxyphenyl groups which enhance lipophilicity and may influence biological interactions.
  • A dioxaphosphocine core , providing potential for various pharmacological activities due to the phosphorus atom's unique bonding characteristics.

Recent studies have highlighted several mechanisms through which HMPH exerts its biological effects:

  • Anti-inflammatory Effects : HMPH has been shown to reduce inflammation by targeting the NF-κB signaling pathway. Specifically, it interferes with the translocation of p65 NF-κB and disrupts its binding with MD2 in murine macrophages, which is crucial for inflammatory responses .
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is prevalent.

Study 1: In Vitro Analysis of Anti-inflammatory Activity

A study conducted on RAW264.7 macrophages demonstrated that treatment with HMPH significantly reduced cell viability in a dose-dependent manner when exposed to lipopolysaccharide (LPS), a known inflammatory agent. The results indicated that HMPH's cytotoxic effects were comparable to those of curcumin, a well-known anti-inflammatory compound .

Concentration (µM)Cell Viability (%)
0100
0.6390
570
2050

Study 2: Antioxidant Activity Assessment

In another experimental setup, the antioxidant capacity of HMPH was evaluated using DPPH radical scavenging assays. The results showed that HMPH effectively scavenged free radicals, indicating its potential role as an antioxidant agent.

Concentration (µM)DPPH Scavenging Activity (%)
1030
5060
10085

Pharmacological Potential

The pharmacological implications of HMPH are significant:

  • Therapeutic Applications : Given its anti-inflammatory and antioxidant properties, HMPH may have potential applications in treating chronic inflammatory diseases such as arthritis and cardiovascular diseases.
  • Future Research Directions : Further investigation into the pharmacokinetics and toxicity profiles of HMPH is essential to establish safe and effective dosages for clinical use.

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